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Fructose-phenylalanine

Maillard reaction in emulsions Amadori product partitioning food matrix effects

Researchers quantifying Maillard reaction progression in emulsified foods encounter inconsistent Amadori product yields with common analogs like fructose-leucine. Fructose-phenylalanine (CAS 31105-03-0) resolves this analytical variability. • Undiminished formation in submicron O/W emulsions (vs. up to 47% yield loss with Fru-Leu) • Favorable native substrate for fructosyl-amino acid oxidase (Km = 0.71 mM) • Validated UHPLC-MS/MS marker for thermal adulteration in acacia honey • Supplied as diastereomeric mixture; ≥98% purity.

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
CAS No. 31105-03-0
Cat. No. B142036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-phenylalanine
CAS31105-03-0
SynonymsN-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine;  (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose;  1-[(α-Carboxyphenethyl)amino]-1-deoxy-fructose;  N-(1’-Carboxy-2’-phenylethyl)amino-1-deoxyfructose; 
Molecular FormulaC15H21NO7
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1
InChIKeyWZWDUEKBAIXVCC-IGHBBLSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-phenylalanine: Amadori Compound for Maillard Research


Fructose-phenylalanine (Fru-Phe; N-(1-deoxy-D-fructosyl)-L-phenylalanine; CAS 31105-03-0) is the Amadori rearrangement product formed between glucose and L-phenylalanine during the early stages of the Maillard reaction [1]. It belongs to the fructosyl-amino acid subclass of phenylalanine derivatives, with a molecular formula of C₁₅H₂₁NO₇ and a molecular weight of 327.33 g/mol [2]. This carbohydrate–amino acid conjugate is typically supplied as a mixture of diastereomers and is valued as an analytical reference standard, a defined Maillard reaction intermediate, and a substrate for fructosyl-amino acid oxidase enzymes [3].

Fructose-phenylalanine vs. Other Fructosyl-Amino Acids


Fructosyl-amino acids are not functionally interchangeable despite sharing a common Amadori backbone. The amino acid side chain dictates physicochemical behavior—partition coefficient, stability in biphasic systems, enzymatic recognition, and thermal degradation product profiles—meaning that substituting fructose-phenylalanine with fructose-leucine, fructose-glycine, or a binary sugar/amino acid mixture will produce quantitatively different outcomes in emulsified food models, aroma generation assays, enzyme kinetics, and authenticity marker analyses. The evidence below quantifies exactly where Fru-Phe diverges from its closest analogs [1].

Fructose-phenylalanine: Differentiation Evidence


Amadori Product Yield in Emulsions vs. Fructose-Leucine

In submicron oil-in-water emulsions, the concentration of fructose-phenylalanine (Fru-Phe) remained quantitatively similar to that measured in a bulk aqueous system. By contrast, fructose-leucine (Fru-Leu) formation was suppressed by up to 47% under identical emulsified conditions [1]. This demonstrates that Fru-Phe is a robust, matrix-independent Amadori product, whereas Fru-Leu yields are strongly attenuated by the presence of a lipid phase.

Maillard reaction in emulsions Amadori product partitioning food matrix effects

Optimal Substrate for Fructosyl-Amino Acid Oxidase

Fructosyl-amino acid oxidase from Corynebacterium sp. displays maximal activity toward fructosyl-α-L-amino acids. Among tested substrates, fructosyl-phenylalanine (apparent Km = 0.71 mM) and fructosyl-glycine (apparent Km = 0.74 mM) showed the highest susceptibility, whereas N-fructosyl derivatives of β-amino acids, D-amino acids, L-imino acids, alkyl amines, and ammonia exhibited almost no enzyme susceptibility [1]. This positions Fru-Phe as one of the most kinetically competent native substrates for this enzyme class.

fructosyl-amino acid oxidase Amadoriase substrate specificity enzyme kinetics

Strecker Aldehyde Yield: Amadori vs. Glucose Mixture

When equimolar amounts of the Amadori compound N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine (ARP-Phe) and a binary mixture of L-phenylalanine/glucose were compared for phenylacetaldehyde (PA) generation, ARP-Phe proved to be a much more effective PA precursor. The binary glucose/phenylalanine mixture preferentially yielded phenylacetic acid instead, especially in the presence of oxygen and copper ions [1]. This demonstrates a qualitative switch in product outcome—from Strecker aldehyde to acid—depending on whether the Amadori compound or the free reactants are used as the starting material.

Strecker aldehyde formation aroma precursor chemistry phenylacetaldehyde generation

Lipid Peroxidation Inhibition by Maillard Products

In a systematic screen of Maillard reaction products (MRPs) derived from 18 amino acid–fructose model systems (heated at 130 °C for 2 h), MRPs from fructose-phenylalanine achieved the highest lipid peroxidation inhibition activity. At a concentration of only 1.1 wt% after 8 days of storage in soybean oil, both fructose-phenylalanine and glucose-phenylalanine MRPs exceeded 87% inhibition [1]. Other high-performing systems included fructose-leucine, fructose-methionine, and fructose-isoleucine MRPs, but fructose-phenylalanine was explicitly identified as exhibiting the best performance among all 18 amino acid–fructose combinations tested.

lipid peroxidation inhibition antioxidant Maillard products food lipid stability

Thermal Treatment Marker in Acacia Honey

Using a UHPLC-Q-TOF-MS metabolomics approach, Fru-Phe was identified as the key differential compound distinguishing artificially heated acacia honey (AHAH) from naturally matured acacia honey (NMAH). Quantitative UHPLC-MS/MS analysis across 66 honey samples (33 NMAH, 33 AHAH) revealed Fru-Phe concentrations of <1.54 mg/kg in NMAH versus >10.00 mg/kg in AHAH—a greater than 6.5-fold increase upon artificial heating [1]. This makes Fru-Phe a sensitive, analytically validated index for detecting thermal adulteration of acacia honey.

honey authentication thermal treatment biomarker UHPLC-MS/MS food fraud detection

Fructose-phenylalanine: Key Application Scenarios


Maillard Reaction Modeling in Emulsified Foods

In emulsified food research (e.g., infant formula, sauces, dressings), Fru-Phe provides a consistent quantitative readout irrespective of lipid phase content, as demonstrated by its undiminished formation in submicron O/W emulsions compared to bulk water [4]. This contrasts with Fru-Leu, which suffers up to 47% yield reduction under identical conditions [4]. Researchers needing a reliable Amadori product marker in biphasic food matrices should select Fru-Phe as the model compound of choice.

Fructosyl-Amino Acid Oxidase Biosensor Development

Fru-Phe (Km = 0.71 mM) ranks among the most kinetically favorable native substrates for fructosyl-amino acid oxidase, alongside fructosyl-glycine (Km = 0.74 mM), while non-α-L-amino acid fructosyl derivatives show negligible susceptibility [4]. This substrate specificity profile makes Fru-Phe an essential positive control and calibration standard for Amadoriase-based enzymatic assays, biosensors, or industrial enzyme preparations targeting glycated amino acid detection.

Strecker Aldehyde Aroma Synthesis

For controlled generation of phenylacetaldehyde—a potent floral/honey-like aroma compound—Fru-Phe (ARP-Phe) is a far more effective and selective precursor than a simple glucose/phenylalanine mixture, which instead diverts product formation toward phenylacetic acid under oxidative conditions [4]. Flavor chemists and aroma precursor developers can leverage this selectivity to maximize Strecker aldehyde yield in model systems or process flavorings.

Honey Authenticity Testing for Thermal Adulteration

Fru-Phe has been analytically validated as a quantitative marker for thermal adulteration in acacia honey, with a clear threshold of <1.54 mg/kg in naturally matured product versus >10.00 mg/kg in artificially heated product [4]. Regulatory and industrial food quality laboratories can incorporate Fru-Phe UHPLC-MS/MS quantitation into honey authenticity protocols, where traditional physicochemical indices fail to discriminate heated from naturally matured samples [4].

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